molecular formula C11H16N2O3S B11103613 2-Methylpropyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate

2-Methylpropyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate

Cat. No.: B11103613
M. Wt: 256.32 g/mol
InChI Key: HDUCEAFKUOCGGU-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE typically involves the formation of the thiazole ring followed by the attachment of the propanoate group. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors is also becoming popular due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

2-methylpropyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate

InChI

InChI=1S/C11H16N2O3S/c1-8(2)7-16-10(15)4-3-9(14)13-11-12-5-6-17-11/h5-6,8H,3-4,7H2,1-2H3,(H,12,13,14)

InChI Key

HDUCEAFKUOCGGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCC(=O)NC1=NC=CS1

Origin of Product

United States

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